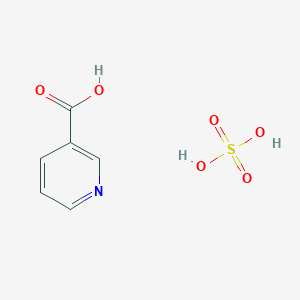
Pyridine-3-carboxylic acid--sulfuric acid (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine-3-carboxylic acid–sulfuric acid (1/1) is a compound formed by the combination of pyridine-3-carboxylic acid and sulfuric acid in a 1:1 molar ratio. Pyridine-3-carboxylic acid, also known as nicotinic acid, is an organic compound with the formula C6H5NO2. It is a derivative of pyridine with a carboxyl group at the 3-position. Sulfuric acid, H2SO4, is a strong mineral acid known for its highly corrosive properties. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-3-carboxylic acid–sulfuric acid (1/1) typically involves the direct reaction of pyridine-3-carboxylic acid with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H5NO2+H2SO4→C6H5NO2⋅H2SO4
The reaction is exothermic, and it is essential to maintain the temperature within a specific range to prevent decomposition or side reactions. The mixture is usually stirred continuously to ensure complete mixing and reaction.
Industrial Production Methods
In industrial settings, the production of pyridine-3-carboxylic acid–sulfuric acid (1/1) involves large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and mixing speed, are carefully controlled to optimize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
Pyridine-3-carboxylic acid–sulfuric acid (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce pyridine-3-carboxylic acid alcohols or amines.
科学研究应用
Pyridine-3-carboxylic acid–sulfuric acid (1/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including condensation and coupling reactions.
Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of pyridine-3-carboxylic acid–sulfuric acid (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can act as a proton donor or acceptor, facilitating various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Pyridine-3-carboxylic acid–sulfuric acid (1/1) can be compared with other similar compounds, such as:
Pyridine-2-carboxylic acid–sulfuric acid (1/1): Similar structure but with the carboxyl group at the 2-position.
Pyridine-4-carboxylic acid–sulfuric acid (1/1): Similar structure but with the carboxyl group at the 4-position.
Pyridine-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxyl group.
The uniqueness of pyridine-3-carboxylic acid–sulfuric acid (1/1) lies in its specific chemical structure and the resulting properties, which make it suitable for particular applications in research and industry.
属性
CAS 编号 |
64030-04-2 |
|---|---|
分子式 |
C6H7NO6S |
分子量 |
221.19 g/mol |
IUPAC 名称 |
pyridine-3-carboxylic acid;sulfuric acid |
InChI |
InChI=1S/C6H5NO2.H2O4S/c8-6(9)5-2-1-3-7-4-5;1-5(2,3)4/h1-4H,(H,8,9);(H2,1,2,3,4) |
InChI 键 |
FSSOYPTUNGNSQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


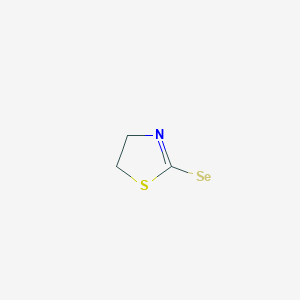
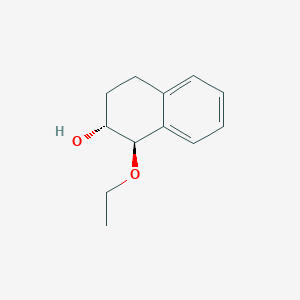
![1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B14487661.png)

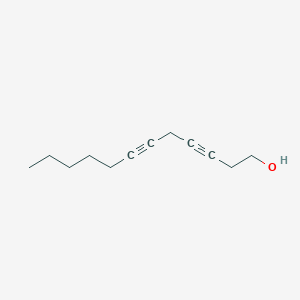
![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)
![3-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14487687.png)

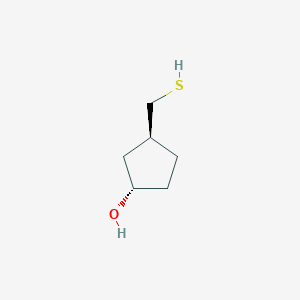

![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
